molecular formula C16H32N6O6S2 B605839 Azido-PEG3-SS-PEG3-azide CAS No. 1310827-27-0

Azido-PEG3-SS-PEG3-azide

Cat. No.: B605839
CAS No.: 1310827-27-0
M. Wt: 468.59
InChI Key: RTXZMZORLYBGQN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Azido-PEG3-SS-PEG3-azide is a polyethylene glycol (PEG)-based linker . It is specifically designed for the synthesis of proteolysis targeting chimeras (PROTACs) . The primary targets of this compound are molecules containing Alkyne, DBCO, or BCN groups .

Mode of Action

The compound contains two terminal azide moieties and a cleavable disulfide bond . The azide groups can undergo copper-catalyzed Click Chemistry reactions with reagents such as alkynes, DBCO, and BCN . The disulfide bond can be cleaved via reduction reactions using a Dithiothreitol (DTT) reagent .

Biochemical Pathways

The compound is involved in the intracellular ubiquitin-proteasome system . This system is exploited by PROTACs to selectively degrade target proteins . The azide group reacts with alkynes to form a stable triazole linkage .

Pharmacokinetics

The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media . This property can potentially enhance the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of a stable triazole linkage with target molecules . This facilitates the introduction of the compound into the alkyne modified system of interest . In the context of PROTACs, this leads to the selective degradation of target proteins .

Action Environment

The reaction of the azide group with alkynes to form a stable triazole linkage is bioorthogonal . . This suggests that the compound’s action, efficacy, and stability are likely to be influenced by the presence of biological systems that contain alkynes, DBCO, or BCN groups.

Biochemical Analysis

Biochemical Properties

Azido-PEG3-SS-PEG3-azide plays a crucial role in biochemical reactions. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in the synthesis of PROTACs . By facilitating the degradation of specific target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in the synthesis of PROTACs . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its stability and degradation. The disulfide bond in the compound can be cleaved via reduction reactions using a Dithiothreitol (DTT) reagent . This property is important for its function in the synthesis of PROTACs .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. As a biochemical tool used in the synthesis of PROTACs, its dosage effects would likely be related to the concentration of the resulting PROTAC and its efficacy in degrading the target protein .

Metabolic Pathways

This compound is involved in the synthesis of PROTACs . The metabolic pathways associated with this compound would therefore be related to the metabolism of the resulting PROTAC and its target protein .

Transport and Distribution

Given its role in the synthesis of PROTACs, it is likely that it is transported and distributed in a manner that facilitates its interaction with the target protein and the E3 ubiquitin ligase .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the nature of the target protein and the E3 ubiquitin ligase in the resulting PROTAC . Its localization could therefore vary depending on the specific PROTAC being synthesized .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG3-SS-PEG3-azide is synthesized through a series of chemical reactions involving the introduction of azide groups and the formation of a disulfide bond. The synthetic route typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable precursor to form PEG3.

    Disulfide Bond Formation: The formation of the disulfide bond is carried out using thiol-containing reagents under oxidative conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch processes, with stringent quality control measures in place to monitor the purity and yield.

Chemical Reactions Analysis

Types of Reactions

Azido-PEG3-SS-PEG3-azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Copper-Catalyzed Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.

    Reduction: Dithiothreitol (DTT) is a common reducing agent used to cleave the disulfide bond.

Major Products Formed

    Triazole Linkages: Formed during CuAAC reactions.

    Cleaved PEG Fragments: Resulting from the reduction of the disulfide bond.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG3-SS-PEG3-azide stands out due to its dual azide groups and cleavable disulfide bond, providing both stability and flexibility in chemical modifications. Its hydrophilic nature enhances its solubility, making it suitable for a wide range of applications in aqueous environments .

Properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N6O6S2/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-30-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXZMZORLYBGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCSSCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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